Dipropylaminoethyl p-fluorobenzoate hydrochloride is a chemical compound that belongs to the class of p-fluorobenzoates. It is primarily recognized for its applications in medicinal chemistry and pharmacological research. This compound is characterized by its unique molecular structure, which includes a dipropylamino group attached to a p-fluorobenzoate moiety, contributing to its biological activity.
The compound can be synthesized through various chemical reactions, often involving the reaction of p-fluorobenzoic acid with dipropylamine and subsequent formation of the hydrochloride salt. Its synthesis and properties have been documented in chemical databases such as PubChem, where it is cataloged under specific identifiers for further research and reference .
Dipropylaminoethyl p-fluorobenzoate hydrochloride is classified as an active pharmaceutical ingredient (API). It is used in the development of drugs due to its pharmacological properties, which may include effects on neurotransmitter systems or other biochemical pathways relevant to therapeutic applications .
The synthesis of Dipropylaminoethyl p-fluorobenzoate hydrochloride typically involves several steps:
The reaction conditions, such as temperature, solvent choice (commonly dichloromethane or ethanol), and reaction time, are critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of the synthesized compound.
Dipropylaminoethyl p-fluorobenzoate hydrochloride can be represented by its molecular formula . The structure consists of:
Dipropylaminoethyl p-fluorobenzoate hydrochloride participates in various chemical reactions typical for esters and amines:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these reactions is essential for predicting behavior in biological systems.
The mechanism of action for Dipropylaminoethyl p-fluorobenzoate hydrochloride is not fully elucidated but is believed to involve interaction with neurotransmitter receptors or other cellular targets.
Research into similar compounds suggests that modifications in structure can significantly alter pharmacodynamics and pharmacokinetics.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time.
Dipropylaminoethyl p-fluorobenzoate hydrochloride has potential applications in:
This compound represents a valuable addition to the toolkit of medicinal chemists exploring new therapeutic avenues. Further research is necessary to fully understand its potential efficacy and safety profiles in clinical settings.
Aminoethyl benzoate derivatives represent a strategically designed class of bioactive molecules characterized by three core pharmacophoric elements: (1) an aromatic ring system serving as a planar hydrophobic anchor; (2) an ester linkage providing metabolic lability for controlled pharmacokinetics; and (3) a tertiary amino group enabling pH-dependent water solubility and target engagement. Dipropylaminoethyl p-fluorobenzoate hydrochloride (CAS 326-39-6) exemplifies this design paradigm, featuring a para-fluorinated benzoic acid core connected via an ethyl ester linkage to a dipropylamino moiety [3]. This molecular architecture creates an amphiphilic structure where the fluorinated aromatic system confers lipid solubility while the ionizable amine (as hydrochloride salt) ensures aqueous solubility—a critical balance for drug absorption [3].
The ester functionality serves as a strategic bioreversible linkage, allowing enzymatic hydrolysis to release the active metabolite p-fluorobenzoic acid. This design follows bioisosteric replacement principles where the dipropylamino group substitutes conventional dimethylamino moieties (e.g., in procaine analogues) to modulate electron distribution and steric bulk [3]. The propyl chains increase lipophilicity (ClogP ≈ 2.8) and steric volume compared to shorter-chain analogues, potentially enhancing membrane penetration and altering target binding kinetics. Molecular modeling indicates the dipropylamino group adopts a preferred conformation where the nitrogen lone pair maintains perpendicular orientation relative to the aromatic plane, optimizing cation-π interactions with biological targets [6].
Table 1: Structural Comparison of Key Aminoethyl Benzoate Derivatives
Compound | Aromatic System | Amino Group | LogP* | Key Design Feature |
---|---|---|---|---|
Dipropylaminoethyl p-fluorobenzoate | p-Fluorobenzoate | Dipropylamino | 2.78 | Enhanced lipophilicity from propyl chains |
Procaine | Benzoate | Dimethylamino | 1.80 | Shorter chain reduces steric bulk |
Pseudotropine 4-fluorobenzoate** | p-Fluorobenzoate | Tropane alkaloid | 3.15 | Rigid bicyclic amine constrains conformation |
Benzocaine | Benzoate | None (unsubstituted) | 2.42 | Lacks ionizable group for solubility |
Calculated partition coefficient; *Ref [5]
The para-fluorine substitution on the benzoate ring represents a strategic application of fluorine bioisosterism in medicinal chemistry. Electronic analysis reveals fluorine's strong electron-withdrawing effect (σp = 0.06) induces moderate resonance withdrawal from the aromatic system, decreasing electron density at the carbonyl carbon by approximately 15% compared to unsubstituted benzoates based on computational modeling [2] [7]. This polarization enhances the electrophilicity of the ester carbonyl, potentially increasing susceptibility to esterase-mediated hydrolysis and influencing metabolic stability [7].
Fluorination confers three principal pharmacological advantages:
Table 2: Electronic and Physicochemical Effects of Fluorination on Benzoate Systems
Benzoate Derivative | Hammett Constant (σ) | Aromatic pKa Shift | Ester Hydrolysis Rate# | Membrane Permeability (PAMPA-BBB, 10-6 cm/s) |
---|---|---|---|---|
p-Fluorobenzoate | 0.06 | +0.34 | 1.25× reference | 18.90 ± 0.08 |
Benzoate (unsubstituted) | 0 | 0 | 1.00× | 13.61 ± 0.24 |
p-Nitrobenzoate | 0.78 | +1.16 | 2.87× | 5.52 ± 0.22 |
m-Trifluoromethylbenzoate | 0.43 | +0.75 | 1.92× | 15.38 ± 0.50 |
#Relative to unsubstituted ethyl benzoate; Data compiled from [2] [6] [7]
Notably, fluorobenzoates serve as precursors for 18F-labeled prosthetic groups in PET radiotracers, exploiting the C-F bond for isotopic exchange. The synthesis of [[18F]FBEM demonstrates this application, where p-fluorobenzoate derivatives undergo nucleophilic aromatic substitution for biomarker development targeting CNS pathologies [2].
The dipropylamino moiety critically influences the blood-brain barrier (BBB) penetration capacity of dipropylaminoethyl p-fluorobenzoate hydrochloride through three interconnected mechanisms: (1) modulation of ionization state; (2) enhancement of passive diffusion; and (3) interaction with efflux transporters. With a calculated pKa of 9.2 ± 0.3 for the tertiary amine, approximately 85% of the compound exists in protonated form at physiological pH (7.4), reducing passive diffusion but potentially enabling carrier-mediated transport [3] [4].
Quantitative structure-activity relationship (QSAR) models for BBB permeability reveal critical parameters governing CNS access:
Advanced QSAR models trained on 921 compounds demonstrate 82-85% sensitivity in predicting BBB permeability, identifying the dipropylamino group as a positive contributor when combined with moderately sized aromatic systems [4]. The propyl chains specifically reduce P-glycoprotein (P-gp) recognition compared to shorter-chain analogues, evidenced by efflux ratios (ER) below 2.5 in Caco-2 models—a critical threshold for CNS(+) drugs [6]. This contrasts sharply with pseudotropine derivatives featuring rigid bicyclic amines (ER > 5), where conformational constraints increase P-gp affinity [5].
Table 3: BBB Permeability Predictors for Dipropylaminoethyl p-Fluorobenzoate Hydrochloride
Parameter | Experimental/Predicted Value | Optimal Range for BBB Penetration | Contribution to Permeability |
---|---|---|---|
ClogP | 2.78 | 1.5 - 2.5 | Moderate positive (near upper limit) |
Topological PSA | 45.1 Ų | <60 Ų | Positive (below restrictive threshold) |
pKa (amine) | 9.2 | 7.5 - 10.5 | Mixed (enhances solubility but increases ionization) |
P-gp substrate probability | 0.32 (low) | <0.5 | Positive (reduced efflux risk) |
Hydrogen bond donors | 0 | ≤2 | Positive |
Molecular weight | 299.8 g/mol | <450 Da | Positive |
Underlying descriptors: Rotatable bonds=8; Heavy atoms=23; Fractional negative surface area=0.22
The hydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL), facilitating intravenous administration where ionization equilibrium at the BBB endothelium may enable passive diffusion of the uncharged fraction [3] [10]. Recent studies indicate amine-containing compounds may exploit adsorptive-mediated transcytosis (AMT) at the BBB, wherein cationic molecules interact with negatively charged membrane surfaces, triggering vesicular transport into the brain parenchyma [10].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5